REACTION_SMILES
|
[CH3:24][CH2:25][CH2:26][CH:27]([CH2:28][CH2:29][CH3:30])[C:31]([OH:32])=[O:33].[CH3:34][CH2:35][OH:36].[CH3:43][C:44]#[N:45].[Cl:19][Si:20]([CH3:21])([CH3:22])[CH3:23].[F:1][C:2]1([F:18])[CH:3]([n:10]2[c:11](=[O:12])[n:13][c:14]([NH2:15])[cH:16][cH:17]2)[O:4][CH:5]([CH2:8][OH:9])[CH:6]1[OH:7].[OH2:46].[cH:37]1[cH:38][cH:39][n:40][cH:41][cH:42]1>>[F:1][C:2]1([F:18])[CH:3]([n:10]2[c:11](=[O:12])[n:13][c:14]([NH:15][C:31]([CH:27]([CH2:26][CH2:25][CH3:24])[CH2:28][CH2:29][CH3:30])=[O:32])[cH:16][cH:17]2)[O:4][CH:5]([CH2:8][OH:9])[CH:6]1[OH:7]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC(CCC)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccn(C2OC(CO)C(O)C2(F)F)c(=O)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
CCCC(CCC)C(=O)Nc1ccn(C2OC(CO)C(O)C2(F)F)c(=O)n1
|
Type
|
product
|
Smiles
|
CCCC(CCC)C(=O)Nc1ccn(C2OC(CO)C(O)C2(F)F)c(=O)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |